

# A Comparative Analysis of (3S,4R)-Tofacitinib and Upadacitinib Potency

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | (3S,4R)-Tofacitinib |           |
| Cat. No.:            | B1663571            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical potency of **(3S,4R)-Tofacitinib** and Upadacitinib, two prominent Janus kinase (JAK) inhibitors. The information presented herein is intended to assist researchers in understanding the nuanced differences in their inhibitory profiles against the JAK family of enzymes.

## Introduction to (3S,4R)-Tofacitinib and Upadacitinib

(3S,4R)-Tofacitinib and Upadacitinib are small molecule inhibitors targeting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in inflammation and immune responses. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. While both molecules target the same family of enzymes, their selectivity and potency against individual JAK isoforms differ, leading to distinct pharmacological profiles.

It is important to note that the majority of publicly available data for Tofacitinib does not specify the stereoisomer. The approved and most commonly studied form of Tofacitinib is the (3R,4R)-enantiomer. Data for the specific (3S,4R)-diastereomer is not readily available in the public domain. Therefore, for the purpose of this comparison, we will be utilizing the widely reported data for "Tofacitinib," which predominantly refers to the (3R,4R)-isomer, and will clearly state this limitation.



## In Vitro Potency and Selectivity

The potency of **(3S,4R)-Tofacitinib** and Upadacitinib has been evaluated in various in vitro assays, primarily through the determination of their half-maximal inhibitory concentrations (IC50) against purified JAK enzymes.

| Compound     | JAK1 (IC50,<br>nM) | JAK2 (IC50,<br>nM) | JAK3 (IC50,<br>nM) | TYK2 (IC50,<br>nM) |
|--------------|--------------------|--------------------|--------------------|--------------------|
| Upadacitinib | 43[1]              | 120[1]             | 2300[2]            | 4700[1][2]         |
| Tofacitinib* | 3.2                | 4.1                | 1.6                | 34                 |

<sup>\*</sup>Data for Tofacitinib is for the generally referenced molecule, likely the (3R,4R)-isomer, as specific data for the (3S,4R)-diastereomer is not available.

Upadacitinib demonstrates a high degree of selectivity for JAK1 over other JAK isoforms. In cellular assays, it has shown to be approximately 74-fold more selective for JAK1 over JAK2 and 58-fold more selective for JAK1 over JAK3.[1] This selectivity profile suggests a more targeted inhibition of signaling pathways predominantly driven by JAK1.

Tofacitinib, on the other hand, exhibits a broader spectrum of inhibition with high potency against JAK1, JAK2, and JAK3, and to a lesser extent, TYK2. Tofacitinib is often described as a pan-JAK inhibitor with a preference for JAK1 and JAK3.

## **JAK-STAT Signaling Pathway**

The JAK-STAT pathway is the primary target of both **(3S,4R)-Tofacitinib** and Upadacitinib. The diagram below illustrates the canonical signaling cascade.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JAK1 inhibitor Rinvoq (upadacitinib) approved by the FDA in the United States [bocsci.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of (3S,4R)-Tofacitinib and Upadacitinib Potency]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663571#benchmarking-the-potency-of-3s-4r-tofacitinib-against-upadacitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing